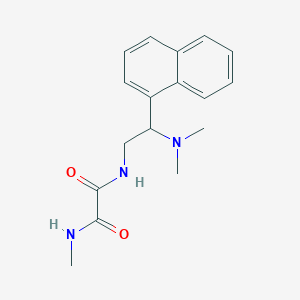
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O4, with a molecular weight of approximately 408.46 g/mol. The structure features a naphthalene moiety, which is known for its ability to intercalate with DNA, and a dimethylamino group that enhances lipophilicity, facilitating cellular uptake.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 408.46 g/mol |
| Structural Characteristics | Naphthalene moiety, dimethylamino group |
Synthesis
The synthesis of this compound typically involves multiple steps, including the functionalization of the naphthalene ring and the formation of the oxalamide linkage. Common methods include:
- Friedel-Crafts Alkylation : Introduction of the dimethylamino group onto the naphthalene ring.
- Condensation Reaction : Formation of the oxalamide bond using oxalyl chloride and an amine.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The naphthalene moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Interaction : The dimethylamino group may engage in hydrogen bonding with nucleophilic sites on enzymes or receptors, modulating their activity.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives containing naphthalene can inhibit cancer cell proliferation through apoptosis induction. The specific interactions of this compound with cancer-related pathways remain an area for further exploration.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of related compounds. It was found that these compounds could inhibit specific kinases involved in cancer progression. Future research should assess whether this compound exhibits similar inhibitory effects.
特性
IUPAC Name |
N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-18-16(21)17(22)19-11-15(20(2)3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKRHNXQPKULFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














